tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and an aminopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Aminopyridazine Group: The aminopyridazine moiety is introduced via a nucleophilic substitution reaction. This can be achieved by reacting a halogenated pyridazine with an amine.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridazine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aminopyridazine group to various reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring and the aminopyridazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrrolidine and pyridazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The aminopyridazine moiety is known for its biological activity, and the compound may exhibit properties such as enzyme inhibition or receptor modulation.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminopyridazine group can form hydrogen bonds and participate in π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both the pyrrolidine ring and the aminopyridazine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-10(17)9-6-7-11(14)16-15-9/h6-7,10H,4-5,8H2,1-3H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRZINLPSCTPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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